

# Application Notes and Protocols for Studying Mantle Cell Leukemia with ON-013100

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**ON-013100** (Rigosertib) and its water-soluble prodrug, ON 013105, represent a novel class of non-ATP competitive multi-kinase inhibitors with significant potential for the study and treatment of Mantle Cell Lymphoma (MCL). MCL is a typically aggressive B-cell non-Hodgkin's lymphoma characterized by the t(11;14)(q13;q32) translocation, leading to the overexpression of cyclin D1.[1] **ON-013100** has demonstrated the ability to induce cell death in MCL cell lines, making it a valuable tool for investigating the molecular pathways that drive this malignancy. These application notes provide a summary of the key findings related to the use of **ON-013100** in MCL research, along with detailed protocols for relevant experiments.

### **Data Presentation**

While specific IC50 values for **ON-013100** or ON 013105 in a comprehensive panel of Mantle Cell Lymphoma cell lines are not readily available in the public domain in a consolidated format, preclinical studies have consistently demonstrated its dose-dependent cytotoxic effects. The available data on the biological effects of the active metabolite **ON-013100**, delivered as the prodrug ON 013105, are summarized below.



| Cell Line                  | Assay              | Observed Effect                                                            | Key Findings                                                       |
|----------------------------|--------------------|----------------------------------------------------------------------------|--------------------------------------------------------------------|
| Granta 519                 | Cell Viability     | Dose-dependent<br>decrease in cell<br>viability.                           | ON 013105 induces cell death.                                      |
| Z138C                      | Cell Viability     | Dose-dependent<br>decrease in cell<br>viability.                           | ON 013105 induces cell death.                                      |
| Granta 519, Z138C          | Apoptosis          | Induction of apoptosis, activation of caspases 3 and 9, and PARP cleavage. | Cell death occurs via the apoptotic pathway.                       |
| Granta 519, Z138C          | Protein Expression | Reduction in Cyclin<br>D1, c-myc, and Mcl-1<br>levels.                     | ON-013100 targets<br>key proteins involved<br>in MCL pathogenesis. |
| In vivo (MCL<br>xenograft) | Tumor Growth       | Inhibition of tumor<br>growth in a dose-<br>dependent manner.              | Demonstrates preclinical in vivo efficacy.                         |

## **Mechanism of Action and Signaling Pathways**

**ON-013100** (Rigosertib) is a multi-targeted kinase inhibitor. Its mechanism of action in mantle cell lymphoma involves the modulation of several key signaling pathways that are crucial for the survival and proliferation of MCL cells. The primary known effects include the induction of apoptosis through the downregulation of anti-apoptotic proteins and interference with critical cell cycle regulators.

One of the key pathways affected is the PI3K/Akt signaling cascade, which is frequently activated in MCL and promotes cell survival.[2] By inhibiting this pathway, **ON-013100** can lead to the deactivation of downstream effectors that prevent apoptosis.

Furthermore, **ON-013100** has been shown to decrease the levels of Mcl-1, an anti-apoptotic protein of the Bcl-2 family. The degradation of Mcl-1 is a critical event that can trigger the



### Methodological & Application

Check Availability & Pricing

intrinsic apoptotic pathway.[1] The drug also reduces the expression of Cyclin D1, the hallmark oncoprotein of MCL, thereby affecting cell cycle progression.

Recent studies have also suggested that Rigosertib can function as a microtubule-destabilizing agent, which would contribute to its anti-cancer effects by inducing mitotic arrest and subsequent apoptosis.[3][4]





ON-013100 Mechanism of Action in Mantle Cell Lymphoma

Caption: Signaling pathways affected by ON-013100 in MCL.

# **Experimental Protocols**



The following are detailed protocols for key experiments to assess the effects of **ON-013100** on mantle cell lymphoma cells.

### **Cell Viability Assay (MTS Assay)**

This protocol is for determining the dose-dependent effect of **ON-013100** on the viability of MCL cell lines.

#### Materials:

- MCL cell lines (e.g., Granta 519, Z138C)
- RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
- ON-013100 (or ON 013105) stock solution (in DMSO)
- 96-well clear-bottom cell culture plates
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Microplate reader

#### Procedure:

- Seed MCL cells in a 96-well plate at a density of 2 x 10<sup>4</sup> cells/well in 100 μL of complete medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
- Prepare serial dilutions of **ON-013100** in complete medium.
- Add 100 μL of the ON-013100 dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle (DMSO) as controls.
- Incubate the plate for 48-72 hours.
- Add 20 μL of MTS reagent to each well.
- Incubate for 1-4 hours at 37°C.



- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.





Caption: Workflow for the MTS cell viability assay.

## **Apoptosis Assay (Annexin V-FITC/PI Staining)**

This protocol is for quantifying apoptosis in MCL cells treated with **ON-013100** using flow cytometry.[5]

#### Materials:

- MCL cell lines
- 6-well cell culture plates
- ON-013100 stock solution
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

#### Procedure:

- Seed MCL cells in 6-well plates at a density of 5 x 10<sup>5</sup> cells/well in 2 mL of complete medium.
- Incubate for 24 hours.
- Treat cells with the desired concentrations of ON-013100 and a vehicle control for 24-48 hours.
- Harvest cells by transferring the cell suspension to a microcentrifuge tube.
- Centrifuge at 300 x g for 5 minutes and discard the supernatant.
- Wash the cells twice with cold PBS.







- Resuspend the cell pellet in 100 μL of 1X Binding Buffer.
- Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of Propidium Iodide to the cell suspension.
- Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.





Caption: Workflow for the Annexin V/PI apoptosis assay.



## **Western Blot Analysis**

This protocol is for detecting changes in the expression of key proteins such as Cyclin D1 and Mcl-1 in MCL cells following treatment with **ON-013100**.[6]

#### Materials:

- Treated and untreated MCL cell lysates
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-Cyclin D1, anti-Mcl-1, anti-GAPDH or β-actin)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- · Imaging system

#### Procedure:

- Lyse the MCL cells in lysis buffer and determine the protein concentration using a BCA assay.
- Denature 20-30 μg of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.

## Methodological & Application





- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-Cyclin D1) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Strip the membrane and re-probe with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.





Caption: Workflow for Western blot analysis.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Mcl-1 degradation is required for targeted therapeutics to eradicate colon cancer cells -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Constitutive activation of Akt contributes to the pathogenesis and survival of mantle cell lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na)
   [mdpi.com]
- 5. kumc.edu [kumc.edu]
- 6. Cyclin D1 Depletion Induces DNA Damage in Mantle Cell Lymphoma Lines PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Studying Mantle Cell Leukemia with ON-013100]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677293#using-on-013100-to-study-mantle-cell-leukemia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com